
N-Methyl-3-oxo-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves chemoselective reactions, where specific functional groups are targeted for transformation while others remain unaffected. For instance, the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles have been studied, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines, showcasing the reactivity and versatility of such compounds in synthetic chemistry (Hajji et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to N-Methyl-3-oxo-3-phenylpropanamide has been extensively analyzed using various spectroscopic techniques and theoretical calculations. For example, the crystal structure analysis, spectral investigations (IR, NMR, UV-Vis), and computational studies (DFT calculations) of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide have provided insights into the optimized molecular geometry, vibrational frequencies, and electronic properties of such molecules (Demir et al., 2016).
Aplicaciones Científicas De Investigación
Psychoactive and Neuropharmacological Research
N-Methyl-3-oxo-3-phenylpropanamide has been part of extensive research in psychoactive substances and neuropharmacology. The compound has been explored for its potential in elucidating neural mechanisms of consciousness and psychotherapeutic procedures. Psycho-pharmacological research on substances like Lysergic acid diethylamide (LSD), structurally similar to this compound, highlights the complexity of their mechanisms of action and the potential in treatment options for conditions like cluster headaches and terminal illnesses (Passie et al., 2008).
Neuroprotective Strategies in Neurodegenerative Diseases
Investigations into neuroprotective strategies involving this compound derivatives focus on invasive surgical approaches for neurodegenerative diseases like Parkinson’s disease. These approaches, including deep brain stimulation and neurotrophic factor administration, leverage the neuropharmacological properties of the compound and its derivatives to potentially protect or restore the degenerative nigrostriatal system (Torres et al., 2017).
Pharmacological Profile and Therapeutic Applications
The pharmacological profile and therapeutic applications of derivatives of this compound have been a subject of extensive research. Compounds like phenylpiracetam, derived from this compound, have been studied for their capacity to facilitate memory processes and attenuate the impairment of cognitive functions associated with various conditions. The stereochemistry of such derivatives is crucial, with enantiomerically pure compounds showing promising pharmacological advantages and therapeutic potential (Veinberg et al., 2015).
Neurochemistry and Neurotoxicity Studies
This compound and its derivatives have been studied for their neurochemistry and potential neurotoxicity. These studies provide insights into the acute and long-term neurochemical changes induced by these compounds, which are critical for understanding their potential neurotoxic effects and guiding their therapeutic use. The neurochemical pathways and interactions of these substances with various neurotransmitter systems have been explored to ascertain their behavioral and psychological impacts (McKenna & Peroutka, 1990).
Propiedades
IUPAC Name |
N-methyl-3-oxo-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-10(13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZJJGMSAFGCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

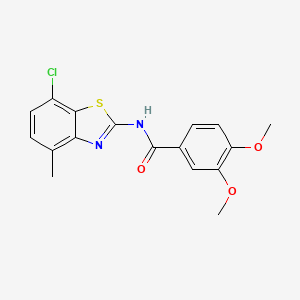
![N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide](/img/structure/B2480792.png)
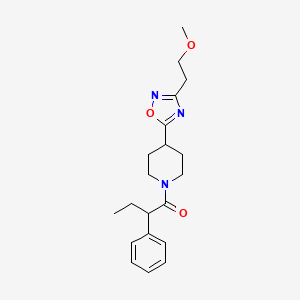
![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)

![9-Azadispiro[3.0.35.24]decane](/img/structure/B2480797.png)
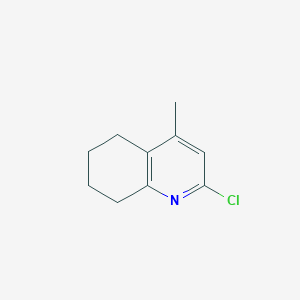
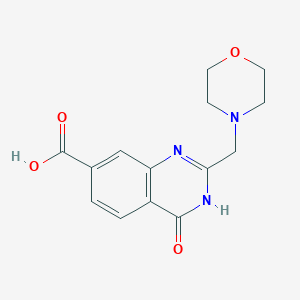
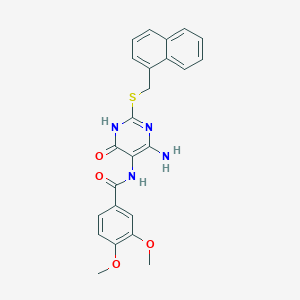
![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)
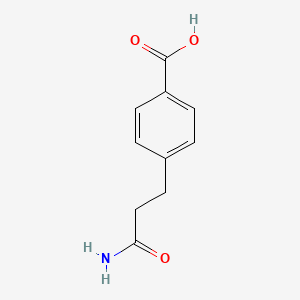
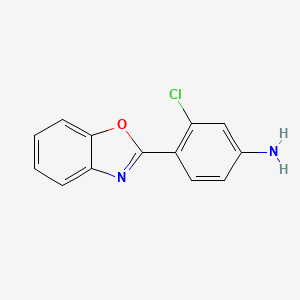
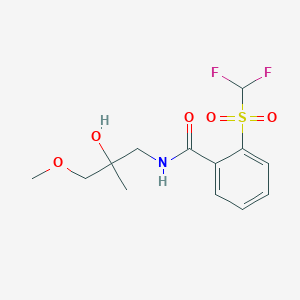
![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)